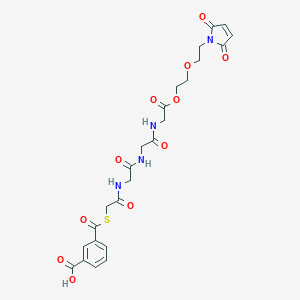
5-Moctggg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Moctggg is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a maleimide group, a carboxybenzoyl thioacetyl group, and a tripeptide sequence of glycyl-glycyl-glycinate. The presence of these functional groups and peptide sequences makes it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Moctggg involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and the introduction of the maleimide group. The general synthetic route can be summarized as follows:
Protection of Amino Groups: The amino groups of the glycine residues are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Peptide Coupling: The protected glycine residues are coupled using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the tripeptide sequence.
Introduction of Carboxybenzoyl Thioacetyl Group: The carboxybenzoyl thioacetyl group is introduced through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed under acidic or basic conditions to expose the amino groups.
Maleimide Group Addition: The maleimide group is introduced through a Michael addition reaction.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Moctggg can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxybenzoyl thioacetyl group.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Moctggg has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a drug delivery agent or therapeutic compound.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Moctggg involves its interaction with specific molecular targets and pathways. The maleimide group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. The carboxybenzoyl thioacetyl group can participate in redox reactions, affecting cellular redox balance. The tripeptide sequence may interact with enzymes or receptors, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Maleimidoacetylglycyl-glycyl-glycine: Similar structure but lacks the carboxybenzoyl thioacetyl group.
3-Carboxybenzoylthioacetylglycyl-glycyl-glycine: Similar structure but lacks the maleimide group.
N-Maleimido-3-oxapentylglycyl-glycyl-glycine: Similar structure but lacks the carboxybenzoyl thioacetyl group.
Uniqueness
5-Moctggg is unique due to the presence of both the maleimide group and the carboxybenzoyl thioacetyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
131274-04-9 |
|---|---|
Fórmula molecular |
C24H26N4O11S |
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
3-[2-[[2-[[2-[[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]sulfanylcarbonylbenzoic acid |
InChI |
InChI=1S/C24H26N4O11S/c29-17(12-26-19(31)14-40-24(37)16-3-1-2-15(10-16)23(35)36)25-11-18(30)27-13-22(34)39-9-8-38-7-6-28-20(32)4-5-21(28)33/h1-5,10H,6-9,11-14H2,(H,25,29)(H,26,31)(H,27,30)(H,35,36) |
Clave InChI |
KJOMXZQEBSFPAK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)OCCOCCN2C(=O)C=CC2=O)C(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)OCCOCCN2C(=O)C=CC2=O)C(=O)O |
Key on ui other cas no. |
131274-04-9 |
Sinónimos |
5-(N-maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate 5-MOCTGGG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















